molecular formula C8H16O B8698390 3,3-Dimethyl-1-vinyloxybutane CAS No. 13884-68-9

3,3-Dimethyl-1-vinyloxybutane

Cat. No. B8698390
CAS RN: 13884-68-9
M. Wt: 128.21 g/mol
InChI Key: QGDLULGKJPWYHE-UHFFFAOYSA-N
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Patent
US07745438B2

Procedure details

Add chloro(1,5-cyclooctadiene)iridium(I) dimer (0.39 g, 0.59 mmol) to 3,3-dimethylbutan-1-ol (3.00 g, 29.35 mmol), vinyl acetate (10.11 g, 117.42 mmol) and sodium carbonate (1.87 g, 17.61 mmol) in benzene (10 mL) at room temperature. Boil under nitrogen 12 hours. Cool to room temperature and filter. Distill the filtrate and collect fraction boiling ˜125° C.-130° C. Flush through a silica gel pad with hexanes and concentrate to provide the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.11 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.39 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][OH:5].[C:8](OC=C)(=O)[CH3:9].C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC=CC=1.C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Ir].[Ir]>[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][O:5][CH:8]=[CH2:9] |f:2.3.4,6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC(CCO)(C)C
Name
Quantity
10.11 g
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
1.87 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0.39 g
Type
catalyst
Smiles
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Ir].[Ir]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filter
DISTILLATION
Type
DISTILLATION
Details
Distill the filtrate
CUSTOM
Type
CUSTOM
Details
collect fraction
CUSTOM
Type
CUSTOM
Details
boiling ˜125° C.-130° C
CUSTOM
Type
CUSTOM
Details
Flush through a silica gel pad with hexanes
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
CC(CCOC=C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.